1,4-Oxazepane hydrochloride

Description

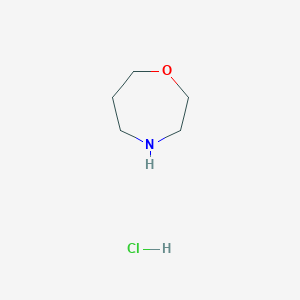

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-oxazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-2-6-3-5-7-4-1;/h6H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRCWNIWOVZLKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCOC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70630494 | |

| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178312-62-4 | |

| Record name | 1,4-Oxazepane--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70630494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Oxazepane Hydrochloride: Chemical Properties, Structure, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Oxazepane hydrochloride is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its seven-membered ring structure, containing both oxygen and nitrogen heteroatoms, serves as a versatile scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, intended to support ongoing research and development efforts.

Chemical Properties and Structure

This compound is the salt form of the saturated heterocycle 1,4-oxazepane. The hydrochloride salt is often preferred in research and pharmaceutical applications due to its increased stability and solubility in aqueous media.[1]

Structural Information

The chemical structure of this compound consists of a seven-membered 1,4-oxazepane ring protonated at the nitrogen atom, with a chloride counter-ion.

-

IUPAC Name: 1,4-oxazepane;hydrochloride[2]

-

CAS Number: 178312-62-4[2]

-

Molecular Formula: C₅H₁₂ClNO[3]

-

SMILES: C1CNCCOC1.Cl[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the listed data may correspond to "1,4-oxazepane(SALTDATA: HCl)" which is presumed to be the hydrochloride salt.

| Property | Value | Source(s) |

| Molecular Weight | 137.61 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 174-175 °C | [4] |

| Boiling Point | 66 °C (at 12 Torr) | [4] |

| Solubility | The hydrochloride form enhances its solubility in water.[1] Specific quantitative data is not readily available in the reviewed literature. It is expected to have some solubility in polar organic solvents like methanol and ethanol.[5][6] |

Experimental Protocols

Synthesis of 1,4-Oxazepane Derivatives

While a specific, detailed protocol for the direct synthesis of this compound was not found in the reviewed literature, general methods for the synthesis of the 1,4-oxazepane ring system are well-established. These methods can be adapted to produce the free base, which can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

General Procedure for Reductive Amination to form the 1,4-Oxazepane Ring:

This protocol describes a general approach and may require optimization for specific substrates.

Materials:

-

Appropriate aldehyde or ketone precursor (1.0 eq)

-

Appropriate amine precursor (1.0-1.2 eq)

-

Reducing agent (e.g., sodium triacetoxyborohydride (NaBH(OAc)₃)) (1.5 eq)

-

Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE))

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the aldehyde or ketone precursor in the chosen anhydrous solvent (e.g., DCM at 0.1 M).

-

Add the amine precursor to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.

-

Add the reducing agent portion-wise to the reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with the organic solvent.

-

Wash the organic layer sequentially with water, a dilute aqueous solution of HCl (if appropriate for the workup), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 1,4-oxazepane derivative.

Conversion to Hydrochloride Salt: The purified 1,4-oxazepane free base can be dissolved in a suitable solvent (e.g., diethyl ether or methanol) and treated with a solution of hydrogen chloride (e.g., HCl in ether or concentrated aqueous HCl) to precipitate the hydrochloride salt, which can then be collected by filtration and dried.

Analytical Methods

A validated analytical method specifically for this compound was not identified in the reviewed literature. However, methods for related compounds, such as 1,4-Oxazepan-6-one, can be adapted. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for the analysis of such compounds.

Adaptable HPLC-UV Method for Purity Analysis:

This protocol is based on a method for 1,4-Oxazepan-6-one and would require validation for this compound.[7]

Chromatographic Conditions:

-

Instrument: A standard HPLC system with a UV-Vis Diode Array Detector (DAD).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical starting point could be a gradient from 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: A wavelength scan should be performed to determine the optimal wavelength for detection. A starting point could be 210 nm.[7]

Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard at a known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution in the same diluent.

Biological Activity and Signaling Pathways

While the specific biological activity of this compound is not extensively documented, derivatives of the 1,4-oxazepane scaffold have shown activity as dopamine D4 receptor ligands and as inhibitors of the histone methyltransferase G9a (also known as EHMT2).[1][8][9][10] Inhibition of G9a is a promising strategy in cancer therapy as G9a is overexpressed in multiple cancers and is associated with a poorer prognosis.[1]

Plausible Signaling Pathway: G9a Inhibition

G9a is a histone methyltransferase that primarily dimethylates histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. Inhibition of G9a can lead to the reactivation of tumor suppressor genes and a reduction in oncogenic potential. The following diagram illustrates a simplified, plausible signaling pathway affected by a G9a inhibitor like a 1,4-oxazepane derivative.

Figure 1: A plausible signaling pathway illustrating the mechanism of a 1,4-oxazepane-based G9a inhibitor. Inhibition of G9a prevents the methylation of H3K9, leading to the expression of tumor suppressor genes which in turn can inhibit pro-tumorigenic pathways like Wnt signaling.

Conclusion

This compound presents a valuable scaffold for the development of novel therapeutic agents. This guide has summarized its core chemical and structural properties, provided general experimental protocols for its synthesis and analysis, and explored a potential mechanism of action through the inhibition of G9a. Further research is warranted to fully elucidate its biological activities and to develop specific, validated protocols for its synthesis and analysis to facilitate its application in drug discovery and development.

References

- 1. Inhibition of the H3K9 methyltransferase G9A attenuates oncogenicity and activates the hypoxia signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C5H12ClNO | CID 23090214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-oxazepane HCl | CymitQuimica [cymitquimica.com]

- 4. 1,4-oxazepane(SALTDATA: HCl)(5638-60-8) 1H NMR [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 7. benchchem.com [benchchem.com]

- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

Synthesis and Characterization of 1,4-Oxazepane Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,4-Oxazepane hydrochloride, a seven-membered heterocyclic compound of interest to researchers and professionals in drug development. The document details a plausible synthetic route, experimental protocols, and key characterization data.

Introduction

1,4-Oxazepane, also known as homomorpholine, is a saturated seven-membered heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively. This scaffold is found in various compounds with biological activity and is considered a valuable building block in medicinal chemistry.[1][2] The hydrochloride salt of 1,4-oxazepane enhances its aqueous solubility and stability, making it suitable for various research and development applications.[3][4] This guide outlines a synthetic pathway involving the formation of the 1,4-oxazepane ring via intramolecular reductive amination, followed by conversion to its hydrochloride salt.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common strategy involves the preparation of a suitable precursor followed by an intramolecular cyclization to form the seven-membered ring. One such approach is the intramolecular reductive amination of an amino-aldehyde, which can be prepared from readily available starting materials.

A potential synthetic workflow is illustrated below:

Experimental Protocols

The following protocols are based on general procedures for reactions of this type and may require optimization.[5][6]

Protocol 1: Synthesis of the 1,4-Oxazepane Precursor (Crude Amine Salt)

-

Oxidation of Boc-protected amino alcohol: To a solution of the N-Boc protected amino alcohol precursor in a suitable solvent like dichloromethane (DCM), an oxidizing agent such as Dess-Martin periodinane is added portion-wise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The reaction is then quenched, and the organic layer is washed, dried, and concentrated to yield the crude aldehyde.[6]

-

Boc Deprotection: The crude aldehyde is dissolved in a 4 M solution of HCl in dioxane and stirred at room temperature for approximately one hour. The solvent is then removed under reduced pressure to yield the crude amine salt of the aldehyde precursor.[6]

Protocol 2: Intramolecular Reductive Amination and Salt Formation

-

Cyclization: The crude amine salt is dissolved in a suitable solvent such as methanol, and a reducing agent like sodium cyanoborohydride (NaBH₃CN) is added.[6] The reaction is stirred at room temperature, typically for 12-24 hours, until the formation of the 1,4-oxazepane ring is complete (monitored by LC-MS).

-

Work-up and Purification: The solvent is removed in vacuo, and the residue is taken up in water and basified (e.g., with sodium bicarbonate). The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated to yield the crude 1,4-oxazepane free base.[5] The crude product is then purified by silica gel column chromatography.

-

Hydrochloride Salt Formation: The purified 1,4-oxazepane is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in dioxane) is added dropwise with stirring. The resulting precipitate of this compound is collected by filtration, washed with a non-polar solvent, and dried under vacuum.[3]

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed by various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO | [7] |

| Molecular Weight | 137.61 g/mol | [7] |

| Appearance | White to off-white solid | (Typical) |

| Melting Point | 174-175 °C | [8] |

Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR | Expected signals for the methylene protons of the oxazepane ring. | [9][10] |

| ¹³C NMR | Expected signals for the carbon atoms of the oxazepane ring. | [10][11] |

| Mass Spec. | Exact Mass: 137.0607417 Da (for the salt) | [7] |

| Monoisotopic Mass: 101.084063974 Da (for the free base) | [12] | |

| IR Spectroscopy | Characteristic peaks for N-H stretching (as ammonium salt), C-H stretching, and C-O-C stretching. | [12] |

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined synthetic route, based on intramolecular reductive amination, offers a viable pathway for obtaining this valuable heterocyclic building block. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. Researchers are encouraged to adapt and optimize the described protocols to suit their specific laboratory conditions and starting materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 3-Methyl-1,4-oxazepane hydrochloride [smolecule.com]

- 4. Buy 2-Methyl-1,4-oxazepane hydrochloride | 1246456-36-9 [smolecule.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C5H12ClNO | CID 23090214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,4-Oxazepane | 5638-60-8 | Benchchem [benchchem.com]

- 9. 1,4-oxazepane(SALTDATA: HCl)(5638-60-8) 1H NMR [m.chemicalbook.com]

- 10. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,4-Oxazepane Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Oxazepane hydrochloride, a heterocyclic compound of interest in pharmaceutical research. Due to the limited public availability of specific experimental spectra, this document focuses on the expected spectroscopic characteristics based on the compound's structure and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Overview

-

IUPAC Name: 1,4-oxazepane;hydrochloride

-

CAS Number: 178312-62-4

-

Molecular Formula: C₅H₁₂ClNO[1]

-

Molecular Weight: 137.61 g/mol [1]

-

Structure:

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. These are predictive and based on the known structure and general principles of spectroscopy. Experimental values may vary based on the specific conditions used for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.5 | Multiplet | 4H | -NH₂ -CH₂ -CH₂-O- |

| ~3.8 - 4.2 | Multiplet | 4H | -N-CH₂-CH₂ -O-CH₂ - |

| ~1.8 - 2.2 | Multiplet | 2H | -O-CH₂-CH₂ -CH₂-N- |

| ~9.0 - 10.0 | Broad Singlet | 2H | -NH₂ ⁺- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~45 - 55 | -C H₂-NH₂⁺- |

| ~65 - 75 | -O-C H₂- |

| ~25 - 35 | -O-CH₂-C H₂-CH₂-N- |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2800 - 3000 | Strong, Broad | N-H stretch (ammonium salt) |

| 2900 - 3000 | Medium | C-H stretch (aliphatic) |

| 1580 - 1650 | Medium | N-H bend (ammonium salt) |

| 1050 - 1150 | Strong | C-O-C stretch (ether) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 102.0917 | [M+H]⁺ (protonated base, C₅H₁₂NO⁺) |

| 101.0841 | [M]⁺ (radical cation of the free base, C₅H₁₁NO⁺) |

Note: The molecular ion of the hydrochloride salt is not typically observed directly. The data reflects the free base.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and proton/carbon environments.

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for amine hydrochlorides to observe the exchangeable N-H protons, which will disappear from the spectrum.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR:

-

Acquire a one-dimensional proton-decoupled carbon spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-100 ppm for this aliphatic compound).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

FT-IR Spectrometer with a suitable sampling accessory (e.g., ATR, KBr press).

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern.

Instrumentation:

-

Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Procedure (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent compatible with ESI-MS (e.g., methanol or acetonitrile/water mixture). A typical concentration is in the range of 1-10 µg/mL.

-

A small amount of a volatile acid (e.g., formic acid) may be added to promote ionization in positive ion mode.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan for the expected molecular ion of the free base (e.g., m/z 50-200).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to maximize the signal intensity.

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule [M+H]⁺ of the free base (1,4-oxazepane).

-

If tandem MS (MS/MS) capabilities are available, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation spectrum, which can provide further structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

References

In-Depth Technical Guide to Homomorpholine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Synonyms

Homomorpholine hydrochloride, a heterocyclic organic compound, is systematically known in the scientific community as 1,4-Oxazepane hydrochloride . This guide provides a comprehensive overview of its chemical and physical properties, alongside available experimental data.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number, which provides a unique and unambiguous reference for chemical substances.

| Identifier | Value |

| CAS Number | 178312-62-4 [1][2] |

| MDL Number | MFCD02683070[3] |

This compound is also known by a variety of synonyms, which are often encountered in chemical catalogs and literature. A comprehensive list of these synonyms is provided below for ease of reference.

| Synonyms for Homomorpholine Hydrochloride |

| This compound[1][2] |

| 1,4-Oxazepan hydrochloride[2] |

| [1][4]oxazepane hydrochloride[2] |

| 1,4-Oxazepine, hexahydro-, hydrochloride[2] |

| hexahydro-1,4-Oxazepine hydrochloride[2] |

| homomorpholine-hydrochloride[2] |

| homo-morpholine hydrochloride[2] |

| 1,4-oxazepane,hydrochloride[2] |

| 1,4-Oxazepane--hydrogen chloride (1/1)[2] |

| 1,4-Oxazepine, hexahydro-, hydrochloride (1:1)[1] |

Physicochemical Properties

A summary of the key physicochemical properties of Homomorpholine hydrochloride is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C5H12ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1] |

| Physical Form | White to Pale-yellow to Yellow-brown Solid | |

| Purity | 95% | [2] |

| Storage Temperature | Room Temperature | |

| Topological Polar Surface Area | 21.3 Ų | [1] |

| Heavy Atom Count | 8 | [1] |

Safety and Handling

Appropriate safety precautions are crucial when handling Homomorpholine hydrochloride in a laboratory setting. The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended precautionary statements include:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) for this compound prior to use for comprehensive safety and handling information.

Experimental Protocols & Data

Detailed experimental protocols for the synthesis and characterization of Homomorpholine hydrochloride are not extensively available in peer-reviewed literature. However, the synthesis of the parent 1,4-oxazepane ring system and its derivatives has been described. These methods can serve as a foundation for the preparation of the hydrochloride salt.

General Synthesis Approach for 1,4-Oxazepane Derivatives

The synthesis of the 1,4-oxazepane core often involves intramolecular cyclization reactions. A general workflow for such a synthesis is depicted below. This typically involves a starting material with both an amine and a hydroxyl group separated by an appropriate carbon chain, which can be induced to cyclize, often under acidic or basic conditions. The subsequent treatment with hydrochloric acid would then yield the desired hydrochloride salt.

Characterization

Note: For researchers planning to synthesize or work with this compound, it is recommended to perform a thorough literature search for methodologies related to the synthesis of analogous seven-membered heterocyclic systems.[5][6][7][8][9]

Potential Applications in Research and Development

The 1,4-oxazepane scaffold is a structural motif of interest in medicinal chemistry and drug discovery. Its presence in various biologically active molecules suggests its potential as a building block for the development of novel therapeutic agents. The hydrochloride salt form typically enhances the solubility and stability of the parent compound, making it more amenable for use in biological assays and formulation studies. Given its structural features, Homomorpholine hydrochloride could be explored in the following areas:

-

Scaffold for Library Synthesis: As a foundational structure for the creation of diverse chemical libraries for high-throughput screening.

-

Fragment-Based Drug Discovery: The 1,4-oxazepane ring could serve as a starting fragment for the design of inhibitors or modulators of various biological targets.

-

Development of CNS-active agents: The structural similarity to other nitrogen-containing heterocycles known to interact with central nervous system targets may warrant investigation in this area.

The relationship between the 1,4-oxazepane core and other medicinally relevant heterocyclic systems is illustrated in the diagram below.

References

- 1. This compound | C5H12ClNO | CID 23090214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-oxazepane HCl | CymitQuimica [cymitquimica.com]

- 3. Hit2Lead | this compound | CAS# 178312-62-4 | MFCD02683070 | BB-4036691 [hit2lead.com]

- 4. 2-(Fluoromethyl)-1,4-oxazepane hydrochloride | C6H13ClFNO | CID 121553310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

An In-depth Technical Guide to the Formation, Mechanisms, and Theory of the 1,4-Oxazepane Ring

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique conformational flexibility and the strategic placement of nitrogen and oxygen heteroatoms allow for diverse biological activities, making it a valuable core in the design of novel therapeutics. This technical guide provides a comprehensive overview of the primary synthetic strategies for constructing the 1,4-oxazepane ring, delving into the reaction mechanisms, theoretical underpinnings, and practical experimental considerations.

Core Synthetic Strategies and Mechanisms

The formation of the 1,4-oxazepane ring can be achieved through a variety of synthetic methodologies, each with its own set of advantages and substrate scope. The most prominent and effective strategies include intramolecular cyclization, reductive amination, ring-closing metathesis, and the Mitsunobu reaction. For the closely related unsaturated 1,4-oxazepine systems, the Beckmann rearrangement offers a viable synthetic route.

Intramolecular Cyclization

Intramolecular cyclization is a fundamental and widely employed strategy for the formation of the 1,4-oxazepane ring. This approach typically involves the formation of either a C-O or a C-N bond in a precursor molecule that already contains the other heteroatom and the requisite carbon framework.

A common pathway involves the cyclization of N-substituted amino alcohols.[1] In this method, an amino alcohol with a suitably placed leaving group on the side chain undergoes intramolecular nucleophilic substitution, where the amino or hydroxyl group acts as the nucleophile to close the seven-membered ring. The reaction can be catalyzed by either acid or base, depending on the nature of the substrate and the leaving group.

Another approach involves the cyclization of amino acid-derived precursors. For instance, the synthesis of 1,4-oxazepane-2,5-diones has been achieved through the cyclization of rotationally restricted amino acid precursors.[2] This method can be challenging due to the preference for a trans-conformation in the amide bond and the lability of the lactone in the target molecule.[2]

A Brønsted acid-catalyzed intramolecular etherification has also been developed for the synthesis of 4,7-disubstituted 1,4-oxazepanes, proceeding through the formation of a benzylic carbocation intermediate.[3]

The following is a general procedure for the intramolecular cyclization of an N-substituted amino alcohol:

-

Preparation of the Precursor: Synthesize the appropriate N-substituted amino alcohol containing a leaving group (e.g., a tosylate or mesylate) on the hydroxyethyl side chain.

-

Cyclization Reaction:

-

Dissolve the amino alcohol precursor (1.0 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Add a base, such as sodium hydride (NaH, 1.2 equivalents) or potassium tert-butoxide (KOtBu, 1.2 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature or heat as required, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Typical reaction times can range from a few hours to overnight.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-oxazepane derivative.[4]

-

Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of cyclic amines, including 1,4-oxazepanes. This reaction involves the condensation of a dicarbonyl compound with a primary amine, or a carbonyl compound with an amino alcohol, to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.

A key advantage of this method is its operational simplicity and the wide availability of starting materials. The choice of reducing agent is crucial for the success of the reaction, with common reagents including sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

The following protocol describes a general procedure for the synthesis of a 1,4-oxazepane derivative via reductive amination of a dialdehyde with a primary amine:

-

Reaction Setup:

-

To a solution of the dialdehyde (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or dichloromethane, add the primary amine (1.0-1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the reducing agent, for example, sodium borohydride (2.0-3.0 equivalents), portion-wise, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for an additional 2-24 hours, monitoring by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by the careful addition of water or a dilute acid (e.g., 1 M HCl).

-

If necessary, adjust the pH of the solution to be basic with an aqueous solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic extracts, filter, and concentrate.

-

Purify the crude product by column chromatography or crystallization.[5][6]

-

Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of a wide variety of cyclic compounds, including seven-membered heterocycles like 1,4-oxazepanes. This reaction involves the intramolecular cyclization of a diene precursor using a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts.

The success of RCM depends on several factors, including the choice of catalyst, solvent, reaction concentration, and temperature. High dilution conditions are often necessary to favor the intramolecular cyclization over intermolecular polymerization.

The following is a general procedure for the synthesis of a 1,4-oxazepane derivative via RCM:

-

Preparation of the Diene Precursor: Synthesize a suitable diene precursor containing an ether and an amine linkage.

-

RCM Reaction:

-

Dissolve the diene precursor in a dry, degassed solvent such as dichloromethane (DCM) or toluene to a concentration of 0.001-0.01 M.

-

Add the RCM catalyst (e.g., Grubbs' second-generation catalyst, 1-5 mol%) to the solution under an inert atmosphere.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) until the starting material is consumed, as monitored by TLC. Reaction times can vary from a few hours to 24 hours.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a scavenger for the ruthenium catalyst, such as ethyl vinyl ether or triphenylphosphine.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.[7]

-

Mitsunobu Reaction

The Mitsunobu reaction provides an elegant method for the formation of the 1,4-oxazepane ring through the intramolecular cyclization of a diol precursor where one of the hydroxyl groups is part of an N-substituted amino alcohol moiety.[8] This reaction proceeds with inversion of configuration at the reacting stereocenter, making it a valuable tool in stereoselective synthesis.

The reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack by the nitrogen atom.

The following outlines a general procedure for the intramolecular Mitsunobu cyclization:

-

Reaction Setup:

-

To a solution of the N-substituted amino diol (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in a dry, aprotic solvent like THF or toluene at 0 °C, add the azodicarboxylate (1.5 equivalents) dropwise under an inert atmosphere.

-

-

Reaction Execution:

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the progress of the reaction by TLC.

-

-

Work-up and Purification:

Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide.[11][12] While it does not directly produce a saturated 1,4-oxazepane ring, it is a key method for the synthesis of the corresponding unsaturated seven-membered lactam, a 1,4-oxazepinone, which can subsequently be reduced to the desired saturated heterocycle.

The rearrangement is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid, which protonate the oxime hydroxyl group, facilitating a 1,2-alkyl or aryl migration and the formation of a nitrilium ion intermediate that is then hydrolyzed.[13]

A general procedure for the Beckmann rearrangement of a cyclic ketoxime is as follows:

-

Reaction Setup:

-

Add the cyclic ketoxime (1.0 equivalent) to a cooled (0 °C) solution of a strong acid, such as concentrated sulfuric acid or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid).

-

-

Reaction Execution:

-

Stir the mixture at 0 °C for a short period and then allow it to warm to room temperature or heat as necessary.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base, such as aqueous sodium hydroxide or ammonia.

-

Extract the product with an organic solvent.

-

Dry, filter, and concentrate the organic extracts.

-

Purify the resulting lactam by crystallization or column chromatography.[14][15]

-

Quantitative Data Summary

The following tables summarize representative quantitative data for the different synthetic methods described above, providing a comparative overview of their efficiencies.

Table 1: Intramolecular Cyclization for 1,4-Oxazepane Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Tosyl-2-aminoethanol with an alkyl bromide side chain | NaH, DMF, rt, 12 h | N-Tosyl-1,4-oxazepane | 75-85 | |

| Polymer-supported Fmoc-HSe(TBDMS)-OH, 2-bromoacetophenones | i. TFA/Et₃SiH/CH₂Cl₂ (cleavage and cyclization) ii. H₂, Pd/C or PtO₂ (hydrogenation) | Chiral 1,4-oxazepane-5-carboxylic acids | up to 74 | [16] |

Table 2: Reductive Amination for 1,4-Oxazepane Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-(2-Aminoethoxy)ethan-1-ol and a substituted benzaldehyde | NaBH(OAc)₃, DCE, rt, 24 h | Substituted 4-benzyl-1,4-oxazepane | 60-80 | |

| 1,5-diazabicyclo[3.2.1]octanes and aldehydes | NaBH₄, Methanol/Chloroform, rt, overnight | trialkylated DAZA compounds | Variable | [5] |

Table 3: Ring-Closing Metathesis for 1,4-Oxazepane Synthesis

| Starting Material | Catalyst (mol%) and Conditions | Product | Yield (%) | Reference |

| N-Allyl-N-(2-allyloxyethyl)amine | Grubbs' II (5 mol%), DCM, 40 °C, 12 h | 4-Allyl-2,3,6,7-tetrahydro-1,4-oxazepine | 85-95 | |

| Diene precursor | Zhan 1B (10 mol%), Toluene, 40 °C, slow addition | 18-membered macrolide | 82 |

Table 4: Mitsunobu Reaction for 1,4-Oxazepane Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Boc-2-(2-hydroxyethoxy)ethan-1-amine | PPh₃, DIAD, THF, 0 °C to rt, 18 h | N-Boc-1,4-oxazepane | 70-80 | |

| Diol precursor | PPh₃, DEAD, PhMe, reflux | Fawcettimine intermediate | 67 | [8] |

Table 5: Beckmann Rearrangement for 1,4-Oxazepinone Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Tetrahydro-oxazepin-5-one oxime | H₂SO₄, 0 °C to rt | 1,4-Oxazepan-5-one | 80-90 | |

| Acetophenone oxime | HgCl₂(Nⁱ⁻PrPmT)₂ (5 mol%), Acetonitrile, 80 °C | N-phenylacetamide | 96 | [14] |

Theoretical Considerations

The formation of the seven-membered 1,4-oxazepane ring is governed by thermodynamic and kinetic factors that can be elucidated through computational studies. Theoretical calculations, such as those using Density Functional Theory (DFT) and semi-empirical molecular orbital methods (like AM1), provide valuable insights into reaction mechanisms, transition state geometries, and the relative stabilities of intermediates and products.[17][18]

Conformational Analysis: The 1,4-oxazepane ring is a flexible seven-membered ring that can adopt several low-energy conformations, with the most common being the chair and twist-chair forms. Computational studies have been employed to determine the preferred conformation and the energy barriers between different conformers. The specific conformation adopted can significantly influence the biological activity of 1,4-oxazepane derivatives by dictating the spatial arrangement of substituents.[19]

Reaction Mechanism and Transition State Theory: Computational modeling can be used to map the potential energy surface of a ring-forming reaction. This allows for the identification of the transition state structure and the calculation of the activation energy, providing a deeper understanding of the reaction kinetics. For instance, in intramolecular cyclization reactions, theoretical studies can help predict whether the reaction will proceed via an Sₙ2 or other mechanism and can explain the observed regioselectivity and stereoselectivity.[20] DFT studies have also been used to investigate the mechanism of cycloaddition reactions leading to oxazepane-diones, suggesting the formation of a dipolar intermediate.[21]

Visualization of Key Processes

Dopamine D4 Receptor Signaling Pathway

1,4-Oxazepane derivatives have been identified as potent and selective ligands for the dopamine D4 receptor, which is implicated in various neurological and psychiatric disorders.[12] The D4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[22]

Caption: Dopamine D4 receptor signaling pathway initiated by ligand binding.

General Experimental Workflow for 1,4-Oxazepane Synthesis

The synthesis of a 1,4-oxazepane derivative, regardless of the specific method, generally follows a standardized workflow from starting materials to the purified final product.

Caption: A generalized workflow for the synthesis of 1,4-oxazepanes.

Conclusion

The 1,4-oxazepane ring system represents a valuable scaffold in modern medicinal chemistry. A thorough understanding of the various synthetic strategies for its construction, including intramolecular cyclization, reductive amination, ring-closing metathesis, and the Mitsunobu reaction, is crucial for the rational design and synthesis of novel drug candidates. This guide has provided an in-depth overview of these key methods, complete with experimental considerations, quantitative data, and theoretical insights. The continued development of efficient and stereoselective methods for the synthesis of 1,4-oxazepane derivatives will undoubtedly fuel further advancements in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. | Semantic Scholar [semanticscholar.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. BJOC - Ring-closing metathesis of prochiral oxaenediynes to racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans [beilstein-journals.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitsunobu Reaction [organic-chemistry.org]

- 10. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. audreyli.com [audreyli.com]

- 12. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 14. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]

- 15. BJOC - Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

- 17. Studies on the 1,4-oxazepine ring formation reaction using the molecular orbital method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stereo- and regioselective synthesis of polysubstituted chiral 1,4-oxazepanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tsijournals.com [tsijournals.com]

- 22. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

Computational and molecular modeling of 1,4-Oxazepane derivatives

An In-Depth Technical Guide to the Computational and Molecular Modeling of 1,4-Oxazepane Derivatives

Introduction

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a significant structural motif in medicinal chemistry. Derivatives of 1,4-oxazepane have demonstrated a wide array of biological activities, making them attractive candidates for drug development.[1][2] These compounds have been investigated for their potential as anticonvulsants, antifungal agents, and treatments for inflammatory and respiratory diseases.[2] The versatility of the 1,4-oxazepane ring system allows for diverse substitutions, leading to a broad chemical space for therapeutic exploration.

Computational and molecular modeling techniques are indispensable tools in the rational design and discovery of novel 1,4-oxazepane derivatives. These methods provide insights into the molecular interactions between the derivatives and their biological targets, predict their binding affinities, and help to elucidate their mechanisms of action. This guide provides a comprehensive overview of the key computational and molecular modeling approaches applied to the study of 1,4-oxazepane derivatives, complete with detailed experimental protocols and data presentation.

Computational Methodologies

Several computational techniques are employed to investigate the properties and interactions of 1,4-oxazepane derivatives at the molecular level. These include molecular docking, quantitative structure-activity relationship (QSAR) modeling, molecular dynamics (MD) simulations, and density functional theory (DFT).

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is widely used to screen virtual libraries of compounds and to understand the binding mode of a ligand at the active site of a protein. The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) to rank different ligands.[1]

3D-QSAR (Quantitative Structure-Activity Relationship)

3D-QSAR is a computational technique that correlates the biological activity of a series of compounds with their three-dimensional properties.[3][4] By building a predictive model, 3D-QSAR can guide the design of new molecules with enhanced activity. The GRID/GOLPE methodology is one such approach that has been successfully applied to 1,4-oxazepane derivatives to understand the structure-activity relationship.[3][4]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the dynamic behavior of molecules and their complexes over time. For 1,4-oxazepane derivatives, MD simulations can provide insights into the stability of the ligand-protein complex, conformational changes in the protein upon ligand binding, and the role of solvent molecules in the binding process.

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of 1,4-oxazepane derivatives, DFT can be used to calculate molecular properties such as geometry, vibrational frequencies, and reaction energies, which can help in understanding their chemical reactivity and stability.[5][6]

Data Presentation

Summarizing quantitative data in a structured format is crucial for comparative analysis. The following tables present representative data from computational studies on 1,4-oxazepane derivatives.

Table 1: Molecular Docking Scores of 1,4-Oxazepane and Related Derivatives against Various Protein Targets

| Compound | Target Protein (PDB ID) | Organism | Binding Affinity (kcal/mol) |

| 1B | Undecaprenyl diphosphate synthase (4H2M) | E. coli | -7.5 |

| 1C | Undecaprenyl diphosphate synthase (4H2M) | E. coli | -8.1 |

Data sourced from a study on 1,3-Oxazepane and 1,3-Benzoxazepine derivatives, which are structurally related to 1,4-oxazepanes and target similar bacterial enzymes.[1]

Table 2: Key Parameters for a Typical Molecular Dynamics Simulation

| Parameter | Value/Setting | Description |

| Force Field | AMBER, CHARMM, GROMOS | A set of parameters to describe the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicit solvent model to simulate aqueous environment. |

| Ensemble | NVT, NPT | Statistical ensemble (constant Number of particles, Volume, Temperature or constant Number of particles, Pressure, Temperature). |

| Simulation Time | 100-200 ns | The duration of the simulation, depending on the process being studied. |

| Temperature | 300 K | Physiological temperature. |

| Pressure | 1 bar | Atmospheric pressure. |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of computational experiments. The following are generalized protocols for key modeling techniques.

Protocol 1: Molecular Docking of 1,4-Oxazepane Derivatives

This protocol outlines the general steps for performing a molecular docking study.

-

Software and Tools:

-

Receptor Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).[1]

-

Remove water molecules, co-crystallized ligands, and other non-essential molecules.[1]

-

Add polar hydrogens to the protein structure.[1]

-

If a crystal structure is unavailable, a homology model may be generated using software like MODELLER.[1]

-

-

Ligand Preparation:

-

Obtain or draw the 2D structure of the 1,4-oxazepane derivative.

-

Convert the 2D structure to a 3D structure using a suitable program.

-

Perform energy minimization of the 3D structure.

-

Ensure the correct protonation state at physiological pH.[1]

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically a grid box encompassing the active site.

-

Run the docking algorithm to generate multiple binding poses of the ligand.

-

The software will score and rank the generated poses based on the predicted binding affinity.

-

-

Post-Docking Analysis:

-

Visualize the top-ranked poses in the context of the receptor's binding site.

-

Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

Compare the binding modes of different derivatives to understand structure-activity relationships.

-

Protocol 2: 3D-QSAR Modeling

This protocol provides a general workflow for developing a 3D-QSAR model.

-

Dataset Preparation:

-

Compile a dataset of 1,4-oxazepane derivatives with their corresponding biological activities (e.g., IC₅₀ or Kᵢ values).

-

Divide the dataset into a training set for model generation and a test set for model validation.

-

-

Molecular Modeling and Alignment:

-

Generate 3D structures for all compounds in the dataset and perform energy minimization.

-

Align the molecules based on a common scaffold or a pharmacophore model.

-

-

Descriptor Calculation:

-

Place the aligned molecules in a 3D grid.

-

Calculate molecular interaction fields (MIFs) for steric and electrostatic interactions using a probe atom.

-

-

Model Generation and Validation:

-

Use a statistical method, such as Partial Least Squares (PLS), to correlate the MIFs with the biological activities.

-

Validate the model using the test set and statistical parameters like q² and r².

-

-

Model Interpretation:

Mandatory Visualizations

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and relationships.

Biological Activities and Protein Targets

1,4-Oxazepane derivatives have been investigated for a variety of biological activities, with several protein targets identified.[1]

-

Dopamine D4 Receptor Ligands: A significant area of research has focused on 1,4-oxazepane derivatives as selective ligands for the dopamine D4 receptor.[3][4] These compounds have potential as antipsychotic agents with a reduced risk of extrapyramidal side effects.[3][4]

-

Antimicrobial Agents: Some derivatives have shown activity against bacterial enzymes such as undecaprenyl diphosphate synthase (UPPS) and dihydrofolate reductase (DHFR), which are crucial for bacterial survival.[1]

-

Anticancer Activity: Benzoxazepine derivatives, a related class of compounds, have demonstrated cytotoxicity against various cancer cell lines.[7] The anticancer potential of 1,4-oxazepane derivatives is an active area of investigation.

-

Other Targets: Other identified protein targets for 1,4-oxazepane and its analogs include the progesterone receptor and peroxisomal biogenesis factor 14 (PEX14).[1]

Conclusion

Computational and molecular modeling approaches are powerful tools for accelerating the discovery and development of novel 1,4-oxazepane derivatives as therapeutic agents. By integrating techniques such as molecular docking, 3D-QSAR, and molecular dynamics simulations, researchers can gain a deeper understanding of the structure-activity relationships, predict binding affinities, and rationally design compounds with improved potency and selectivity. The continued application of these computational methods, in conjunction with experimental validation, holds great promise for unlocking the full therapeutic potential of the 1,4-oxazepane scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]

- 3. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

A Technical Guide to the Physical and Chemical Properties of Substituted 1,4-Oxazepanes

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, is an increasingly important structural motif in medicinal chemistry.[1] Its unique three-dimensional architecture offers opportunities for developing novel therapeutics with diverse biological activities. This guide provides an in-depth overview of the physical and chemical properties of substituted 1,4-oxazepanes, detailed experimental protocols, and insights into their biological signaling pathways.

Core Physicochemical Properties

The 1,4-oxazepane ring system is characterized by its stability, particularly in comparison to its 1,3-isomer. This stability arises from the presence of distinct ether and secondary amine functionalities within the ring, which are less prone to hydrolysis under acidic conditions than the aminal-like linkage in 1,3-oxazepanes.[2] The physicochemical properties of substituted 1,4-oxazepanes are influenced by the nature and position of their substituents.

Physical Properties of the Parent 1,4-Oxazepane

Computed physicochemical data for the unsubstituted 1,4-oxazepane provides a baseline for understanding the properties of its derivatives.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | --INVALID-LINK-- |

| Molecular Weight | 101.15 g/mol | --INVALID-LINK-- |

| XLogP3 | -0.2 | --INVALID-LINK-- |

| Topological Polar Surface Area | 21.3 Ų | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 0 | --INVALID-LINK-- |

Physical Properties of Substituted 1,4-Oxazepanes

Experimental data for substituted 1,4-oxazepanes is crucial for drug development. The following table summarizes melting points for a selection of substituted benzo[b][3][4]oxazepine derivatives.

| Compound | Structure | Melting Point (°C) |

| 8-Methyl-2,4-diphenylbenzo[b][3][4]oxazepine | 103-105 | |

| 4-(4-Chlorophenyl)-2-phenylbenzo[b][3][4]oxazepine | 82-84 | |

| 4-(2-Chlorophenyl)-2-phenylbenzo[b][3][4]oxazepine | 135-137 | |

| 4-(4-Bromophenyl)-2-phenylbenzo[b][3][4]oxazepine | 104-106 | |

| 10-Methyl-8-aminodibenz[b,f][3][4]oxazepin-11(10H)-one | 128-131 |

Note: The data for the benzo[b][3][4]oxazepine derivatives is sourced from[5] and for the dibenz[b,f][3][4]oxazepin-11(10H)-one from[6].

Chemical Properties and Reactivity

The chemical reactivity of the 1,4-oxazepane ring is primarily dictated by the secondary amine functionality, which readily undergoes N-alkylation and N-acylation.

N-Alkylation and N-Acylation

These transformations are fundamental for the diversification of the 1,4-oxazepane scaffold.[7]

Table of N-Alkylation and N-Acylation Reactions:

| Reaction Type | Reagent | Base | Solvent | Time (h) | Yield (%) |

| Direct N-Alkylation | 1-Bromo-3-chloropropane | K₂CO₃ | Acetonitrile | 12 | 90 |

| Direct N-Alkylation | Benzyl Bromide | NaH | THF | 6 | High |

| Reductive Amination | Cyclohexanecarbaldehyde | - | CH₂Cl₂ | 16 | 78 |

| N-Acylation | Acetic Anhydride | - | - | 0.5 | - |

Data sourced from[7].

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and functionalization of 1,4-oxazepanes.

Synthesis of Substituted Benzo[b][3][4]oxazepines

A general procedure for the synthesis of benzo[b][3][4]oxazepines involves the reaction of 2-aminophenols with alkynones.[8]

Protocol: A mixture of a 2-aminophenol (1.0 mmol) and an alkynone (1.2 mmol) in 1,4-dioxane (5 mL) is heated at 100 °C. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired benzo[b][3][4]oxazepine derivative.

N-Alkylation of 1,4-Oxazepanes (Direct Alkylation)

Protocol: To a solution of the 1,4-oxazepane (1.0 eq) in a suitable solvent such as acetonitrile or THF, a base (e.g., K₂CO₃, 2.0 eq or NaH) is added. The alkylating agent (e.g., an alkyl halide, 1.2 eq) is then added to the suspension. The reaction mixture is stirred at an appropriate temperature (e.g., room temperature or reflux) for a specified time (e.g., 6-12 hours). The reaction is monitored by TLC or LC-MS. After completion, the reaction mixture is worked up by filtering off inorganic salts and concentrating the filtrate. The crude product is then purified by column chromatography.[7]

N-Acylation of 1,4-Oxazepanes

Protocol: The 1,4-oxazepane derivative (1.0 eq) is placed in a round-bottom flask. An acylating agent, such as an acid anhydride (e.g., acetic anhydride, 1.5 eq), is added to the flask. The reaction mixture is stirred at room temperature for a short period (e.g., 30 minutes), with progress monitored by TLC or LC-MS. Upon completion, the excess acylating agent is quenched, for example, by the careful addition of water.[7]

Biological Activity and Signaling Pathways

Substituted 1,4-oxazepanes have shown promise as modulators of key biological targets, including dopamine receptors and pathways involved in cancer cell differentiation.

Dopamine D4 Receptor Antagonism

Certain 2,4-disubstituted 1,4-oxazepanes exhibit selectivity for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in neuropsychiatric disorders.[4] The dopamine D4 receptor is a D2-like receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] This modulation of the cAMP signaling pathway is a key mechanism through which D4 receptor ligands exert their effects.

Induction of Acute Myeloid Leukemia (AML) Cell Differentiation

Some 1,5-dihydrobenzo[e][3][4]oxazepin-2(3H)-ones have been identified as inducers of differentiation in acute myeloid leukemia (AML) cells. AML is characterized by a blockage in the differentiation of myeloid progenitor cells.[10] The signaling pathways involved in AML are complex and include the Toll-like receptor (TLR), NF-κB, and Notch pathways.[11][12] Inducing differentiation is a promising therapeutic strategy for AML.

Synthesis and Functionalization Workflow

The development of 1,4-oxazepane-based compounds typically follows a logical workflow from the synthesis of the core structure to its functionalization and subsequent biological evaluation.

This guide provides a foundational understanding of the physical and chemical properties of substituted 1,4-oxazepanes. Further research into a broader range of substitution patterns will undoubtedly expand the utility of this versatile scaffold in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 10. [PDF] 21 Role of Signaling Pathways in Acute Myeloid Leukemia | Semantic Scholar [semanticscholar.org]

- 11. Inflammation and Related Signaling Pathways in Acute Myeloid Leukemia [mdpi.com]

- 12. mdpi.com [mdpi.com]

The Emergence of a Privileged Scaffold: A Technical History of 1,4-Oxazepane Compounds

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic evolution of 1,4-oxazepane compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper traces the journey of the 1,4-oxazepane core from its early conceptualization to its current status as a "privileged scaffold" in medicinal chemistry, culminating in the recent approval of drugs containing this seven-membered heterocycle.

The 1,4-oxazepane ring system, a seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, has garnered significant interest in the scientific community due to the diverse biological activities exhibited by its derivatives. These compounds have shown potential as psychoneurotic, antihistaminic, and analgesic agents.[1] Furthermore, they have been investigated for their role in relieving memory dysfunction, such as that associated with Alzheimer's disease.[1] The versatility of the 1,4-oxazepane scaffold is underscored by its presence in both naturally occurring compounds and synthetically derived therapeutic agents.

From Natural Products to Synthetic Libraries: A Historical Overview

The story of 1,4-oxazepanes can be traced back to the study of natural products. One notable example is serratin, a compound isolated from Serratia marcescens, which was initially proposed to contain a 1,4-oxazepane-2,5-dione core. While the structure of serratin was later reassigned, the initial interest spurred research into the synthesis and properties of this heterocyclic system.

Early synthetic efforts in the mid-20th century laid the groundwork for accessing the 1,4-oxazepane ring. While a definitive "first" synthesis of the parent, unsubstituted 1,4-oxazepane is not clearly documented in readily available literature, numerous early reports describe the synthesis of its derivatives, particularly benzo-fused analogs. These foundational methods often involved the cyclization of open-chain precursors.

The development of more sophisticated synthetic methodologies in recent decades has led to an explosion in the number of accessible 1,4-oxazepane derivatives. These modern techniques have allowed for greater control over stereochemistry and the introduction of diverse functional groups, significantly expanding the chemical space available for drug discovery.

Key Synthetic Strategies

The synthesis of the 1,4-oxazepane core and its derivatives can be broadly categorized into several key strategies:

-

Cyclization of Open-Chain Precursors: This classical approach remains a cornerstone of 1,4-oxazepane synthesis. It typically involves the formation of the seven-membered ring through intramolecular reactions, such as the condensation of amino alcohols with suitable electrophiles.

-

Reduction of Fused Ring Systems: Another common strategy involves the synthesis of a related, more easily accessible heterocyclic system, which is then chemically modified to yield the desired 1,4-oxazepane.

-

Modern Catalytic Methods: The advent of transition metal catalysis has revolutionized the synthesis of complex molecules, and 1,4-oxazepanes are no exception. Copper-catalyzed reactions, for instance, have been employed in tandem transformations to construct the benzo-1,4-oxazepine core.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from representative synthetic and biological studies of 1,4-oxazepane derivatives.

Table 1: Selected Synthetic Yields of 1,4-Oxazepine Derivatives

| Compound Class | Synthetic Method | Yield (%) | Reference |

| Benzo[e][2][3]oxazepin-5-ones | Tandem C-N Coupling/C-H Carbonylation | 68-94 | [2] |

| Chiral 1,4-Benzoxazepines | Enantioselective Desymmetrization of Oxetanes | 45-96 | |

| Dibenzo[b,f][2][3]oxazepines | Microwave-Assisted One-Pot U-4CR and Intramolecular O-arylation | High Yields (up to 99%) | [4] |

Table 2: Biological Activity of Selected 1,4-Oxazepine Derivatives

| Compound | Biological Target/Activity | IC50/EC50 (µM) | Reference |

| Tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][2][3]oxazepine | Anti-proliferative (SW620 cells) | 0.86 | |

| 1,4-Oxazepine Derivatives | Antibacterial (E. coli, S. aureus) | - | [5][6] |

| Dibenzo[b,f][2][3]oxazepine Derivatives | Antipsychotic Activity | - | [7] |

Experimental Protocols

General Procedure for the Synthesis of Benzo-1,4-oxazepin-5-ones via Tandem C-N Coupling/C-H Carbonylation

A mixture of the appropriate phenylamine (0.5 mmol), allyl halide (0.6 mmol), CuI (10 mol%), 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (L1, 10 mol%), and Cs₂CO₃ (2 equiv.) in DMSO (4 mL) is stirred in a carbon dioxide atmosphere at 100 °C for 10 hours. After completion of the reaction, the mixture is worked up to isolate the desired benzo-1,4-oxazepin-5-one derivative.[2]

Visualizing the Synthetic Pathways

The logical flow of synthetic strategies can be effectively visualized using graph diagrams.

Synthesis of Benzo-1,4-oxazepin-5-ones

The Future of 1,4-Oxazepanes

The journey of 1,4-oxazepane compounds from academic curiosity to clinically approved drugs highlights the enduring importance of heterocyclic chemistry in the quest for new medicines. The continued development of novel synthetic methods will undoubtedly lead to the discovery of new derivatives with enhanced biological activities and therapeutic potential. This in-depth guide serves as a valuable resource for researchers poised to contribute to the next chapter in the history of this remarkable scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. jmchemsci.com [jmchemsci.com]

- 6. echemcom.com [echemcom.com]

- 7. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of 1,4-Oxazepane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical studies on the conformational analysis of 1,4-oxazepane. Due to a notable scarcity of dedicated research on the unsubstituted parent compound, this guide synthesizes information from related seven-membered heterocycles and substituted 1,4-oxazepane derivatives to present a comprehensive theoretical framework. The content herein is intended to support researchers and professionals in the fields of medicinal chemistry, computational chemistry, and drug development in understanding the conformational landscape of this important heterocyclic scaffold.

Introduction to the Conformational Landscape of Seven-Membered Rings

Saturated seven-membered rings, such as 1,4-oxazepane, exhibit a complex conformational behavior characterized by a high degree of flexibility.[1] Unlike the well-defined chair conformation of cyclohexane, seven-membered rings exist as a dynamic equilibrium of multiple low-energy conformers. The two primary families of conformations are the chair/twist-chair (C/TC) and the boat/twist-boat (B/TB) families.[1]

The potential energy surface (PES) of these rings is typically shallow, with low energy barriers between interconverting conformers, making their experimental and theoretical study challenging.[1] The introduction of heteroatoms, such as oxygen and nitrogen in the 1,4-oxazepane ring, further influences the conformational preferences through the interplay of bond lengths, bond angles, and non-bonded interactions.

Theoretical Conformations of 1,4-Oxazepane

Below is a logical diagram illustrating the relationship between the primary conformational families of a generic seven-membered ring, which is applicable to 1,4-oxazepane.

Computational Methodologies for Conformational Analysis

The theoretical study of the conformational space of molecules like 1,4-oxazepane relies on various computational chemistry methods. These can be broadly categorized into molecular mechanics, semi-empirical, ab initio, and density functional theory (DFT) methods.

-

Molecular Mechanics (MM): Useful for rapidly exploring the vast conformational space and identifying low-energy conformers.

-

Semi-Empirical Methods (e.g., AM1): Offer a balance between computational cost and accuracy for larger systems.[2]

-

Ab Initio Methods (e.g., Gaussian 94): Provide high accuracy but are computationally expensive.[2]

-

Density Functional Theory (DFT): A widely used method that offers a good compromise between accuracy and computational cost for studying the electronic structure and geometry of molecules.

The general workflow for a theoretical conformational analysis is depicted below.

Quantitative Data from Theoretical Studies on 1,4-Oxazepane Derivatives

While data for the parent 1,4-oxazepane is scarce, studies on its derivatives provide valuable insights into the ring's conformational behavior. The following tables summarize key geometric parameters and relative energies from computational studies on substituted 1,4-oxazepanes found in the literature.

Table 1: Calculated Relative Energies of 1,4-Diazepan-5-one Conformers (An-alogous System)